REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>O1CCCC1>[C:11]([C:10]1[CH:13]=[CH:14][C:7]([B:16]([OH:21])[OH:17])=[CH:8][C:9]=1[CH3:15])#[N:12]
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Name
|
|
Quantity
|
10.21 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C#N)C=C1)C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
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Quantity
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4.22 mL
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Type
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reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Type
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CUSTOM
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Details
|
after stirring at this temperature for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture is stirred at −78° C. for a further 45 minutes
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Duration
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45 min
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Type
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ADDITION
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Details
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30 ml of 1N are added to the reaction mixture
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Type
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CUSTOM
|
Details
|
The phases are separated
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Type
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EXTRACTION
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Details
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the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 4 ml in vacuo
|
Type
|
ADDITION
|
Details
|
The remaining oil is mixed with 100 ml of pentane
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Type
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CUSTOM
|
Details
|
the precipitate which has separated out
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
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Type
|
WASH
|
Details
|
washed twice with penteane
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |